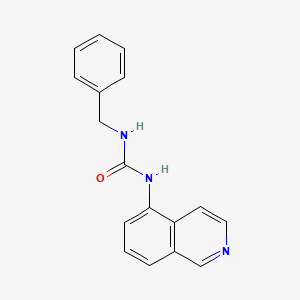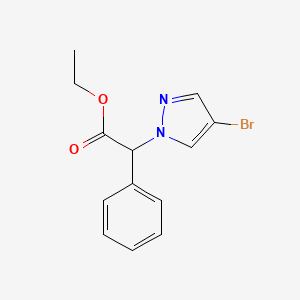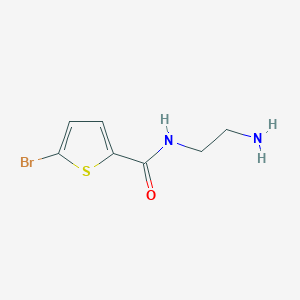![molecular formula C13H12N2O B8428376 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine](/img/structure/B8428376.png)
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine is a complex organic compound with the molecular formula C13H12N2O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenous acid to form carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Selenous acid is commonly used for selective oxidation of the methylene group.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenous acid can yield carbonyl derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its unique structure can be explored for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mécanisme D'action
The mechanism of action of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Integrastatins A and B: These compounds are natural inhibitors of HIV-1 integrase and share structural similarities with 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine.
Epicoccolide A and Epicocconigrone A: These compounds also contain a tetracyclic epoxybenzooxocine fragment and are structurally related.
Uniqueness
Its ability to undergo selective oxidation and its potential as a drug candidate highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine |
InChI |
InChI=1S/C13H12N2O/c14-13-9-5-3-7-15-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13H,8,14H2 |
Clé InChI |
JNMWVKAEZFXVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![9-(4-Fluorobenzyl)-9-aza-bicyclo-[3.3.1]-nonan-3-one](/img/structure/B8428397.png)
